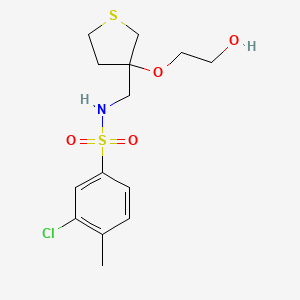

3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-methylbenzenesulfonamide

Description

3-Chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-4-methyl-substituted benzene core. The sulfonamide group is functionalized with a tetrahydrothiophen-3-ylmethyl moiety bearing a 2-hydroxyethoxy substituent.

Properties

IUPAC Name |

3-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-11-2-3-12(8-13(11)15)22(18,19)16-9-14(20-6-5-17)4-7-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWZDPWNLVMBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-methylbenzenesulfonamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

The compound's structure includes a chloro group, a sulfonamide moiety, and a tetrahydrothiophene ring with a hydroxyethoxy substituent. Its molecular formula is C14H18ClN2O4S, and it has a molecular weight of approximately 350.82 g/mol.

The biological activity of 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-methylbenzenesulfonamide is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, modulating signal transduction pathways involved in cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be linked to its structural features.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-methylbenzenesulfonamide have shown efficacy against various bacterial strains. For instance, sulfonamides are known for their bacteriostatic effects by inhibiting folate synthesis in bacteria.

Cytotoxicity Assays

Cytotoxicity studies using human cancer cell lines have demonstrated that related compounds exhibit selective toxicity towards tumor cells while sparing normal cells. The IC50 values for these compounds vary significantly based on structural modifications.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 25 | Moderate cytotoxicity |

| Compound B | MCF7 | 15 | High selectivity towards cancer cells |

| 3-chloro-N-... | A549 | TBD | Further studies required |

Case Studies

- Study on Antimicrobial Properties : A study examined the efficacy of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus, revealing that modifications at the para position significantly enhanced antibacterial activity.

- Cytotoxicity in Cancer Research : In a comparative analysis of various sulfonamide derivatives, 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-methylbenzenesulfonamide was noted to have promising results in reducing cell viability in lung cancer models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Hydrophilicity : The hydroxyethoxy group in the target compound contrasts with lipophilic substituents in analogs like Compound 13 (naphthalene) or Compound 11 (benzo[1,3]dioxol), suggesting improved aqueous solubility .

- Synthesis: Reaction times and solvents vary significantly (e.g., toluene vs. The target compound’s synthesis route remains unspecified in the evidence.

- Electronic Effects : The tetrahydrothiophene ring in the target compound provides a saturated sulfur environment, differing from aromatic heterocycles in (thiophene, furan), which may alter redox stability or hydrogen-bonding capacity .

Functional Group Impact on Bioactivity

carboxamide groups in receptor modulation. SAG derivatives (e.g., 3-chloro-N-[4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide) act as Smoothened receptor agonists via carboxamide interactions . The target compound’s sulfonamide group may exhibit distinct binding profiles, emphasizing the importance of functional group selection in drug design.

Physicochemical Properties

- The target compound’s hydroxyethoxy group may reduce melting points due to increased molecular flexibility.

- Spectroscopic Characterization : HPLC and IR data for Compound 11 provide a benchmark for sulfonamide identification, though advanced techniques (e.g., crystallography via SHELX ) would be needed for full structural elucidation of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.